(Z)-2-(4-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one
Description
(Z)-2-(4-Methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene substituent at position 2 and a 2-(4-methoxyphenyl)-2-oxoethoxy group at position 6. This compound’s structural complexity distinguishes it from simpler benzofuran derivatives, as its substituents may influence solubility, biological activity, and photophysical properties .
Properties
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-28-18-7-3-16(4-8-18)13-24-25(27)21-12-11-20(14-23(21)31-24)30-15-22(26)17-5-9-19(29-2)10-6-17/h3-14H,15H2,1-2H3/b24-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANELZUHUTITKFR-CFRMEGHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure that includes methoxy groups and a benzofuran moiety, which are often associated with various pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 392.45 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.45 g/mol |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . Research indicates that it may inhibit the proliferation of cancer cells, particularly in hepatocellular carcinoma (HCC). For instance, a study demonstrated that this compound significantly reduced the viability of Huh7 cells (a human liver cancer cell line) with an IC50 value of approximately 48.22 µM at 24 hours and 38.15 µM at 48 hours . This suggests a dose-dependent cytotoxic effect.
Mechanism of Action:
- Inhibition of Metastasis: The compound was shown to suppress migration and invasion of cancer cells by downregulating epithelial-mesenchymal transition (EMT) markers such as integrin α7 and MMP-9 .
- Cytoskeletal Changes: Treatment with the compound resulted in significant alterations to the cytoskeletal architecture, indicating its role in modulating cell motility .
Case Studies
- Study on Hepatocellular Carcinoma: A detailed investigation into the effects of (Z)-2-(4-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one on Huh7 cells revealed that it not only inhibited cell growth but also induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Comparative Analysis with Other Benzofuran Derivatives: In a comparative study involving various benzofuran derivatives, this compound exhibited superior anti-metastatic properties compared to others tested, highlighting its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous benzofuran-3(2H)-one derivatives vary in substituent composition, stereochemistry, and functional groups. Below is a systematic comparison based on key structural features:
Substituent Variation at Position 2 (Benzylidene Group)
- Target Compound : 4-Methoxybenzylidene (electron-donating methoxy group at para position).
- (2Z)-6-Methoxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one (): Substituent: 4-Methylbenzylidene (electron-donating methyl group).
- (2Z)-2-[(2-Methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one (): Substituent: 2-Methoxybenzylidene (ortho-methoxy group). Impact: Steric hindrance from ortho substitution may reduce planarity, affecting π-π stacking interactions .
- (2Z)-6-[2-(4-Bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one ():
Substituent Variation at Position 6
- Target Compound : 2-(4-Methoxyphenyl)-2-oxoethoxy (ketone-containing chain with para-methoxy aryl group).
- (2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one (): Substituent: 6-Hydroxy. Impact: Increased hydrogen-bonding capacity but reduced stability due to phenolic hydroxyl group .
- (E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one ():
Stereochemical and Additional Substituent Effects
- Stereochemistry : The target compound’s Z-configuration at position 2 contrasts with the E-isomer in , which may exhibit distinct biological activity due to spatial arrangement .
- Additional Substituents :
Data Table: Structural and Functional Comparison
*Molecular formulas are estimated based on IUPAC names and may vary slightly.
Notes
- Limitations : Quantitative data (e.g., logP, IC₅₀) are unavailable in the provided evidence; comparisons focus on structural inferences.
- Synthetic Accessibility : The target compound’s 2-oxoethoxy chain requires multi-step synthesis, contrasting with simpler derivatives (e.g., ’s methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
